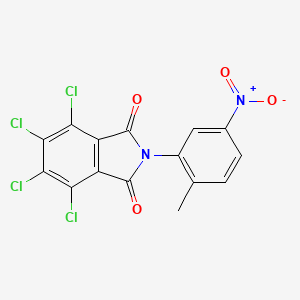![molecular formula C22H16ClNO6 B12449260 4-(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12449260.png)
4-(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenyl group, an acetamido group, and a dicarboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenylacetic acid derivative, followed by amide formation with an appropriate amine. The resulting intermediate is then subjected to etherification with a phenol derivative, and finally, the dicarboxylic acid moiety is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The scalability of the process is also considered to ensure cost-effectiveness and efficiency in large-scale production.
化学反応の分析
Types of Reactions
4-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-{4-[2-(4-BROMOPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID: Similar structure but with a bromine atom instead of chlorine.
4-{4-[2-(4-FLUOROPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID: Contains a fluorine atom instead of chlorine.
4-{4-[2-(4-METHYLPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID: Features a methyl group instead of chlorine.
Uniqueness
The uniqueness of 4-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
特性
分子式 |
C22H16ClNO6 |
|---|---|
分子量 |
425.8 g/mol |
IUPAC名 |
4-[4-[[2-(4-chlorophenyl)acetyl]amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C22H16ClNO6/c23-14-3-1-13(2-4-14)11-20(25)24-15-5-7-16(8-6-15)30-17-9-10-18(21(26)27)19(12-17)22(28)29/h1-10,12H,11H2,(H,24,25)(H,26,27)(H,28,29) |
InChIキー |
SIYIQHCZZZRQTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S)-2-({2-[(4-{[(2-methylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449185.png)
![N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12449197.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B12449202.png)
![2-[(5-Bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12449208.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12449210.png)

![2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine](/img/structure/B12449219.png)
![N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12449221.png)

![2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone](/img/structure/B12449229.png)

![Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12449237.png)

